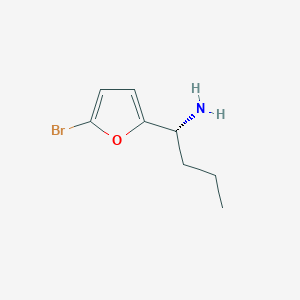

(R)-1-(5-Bromofuran-2-yl)butan-1-amine

Description

Significance of Optically Active Amines in Advanced Organic Chemistry

Optically active amines are indispensable in advanced organic chemistry, primarily due to their crucial role in the synthesis of pharmaceuticals and other biologically active compounds. Chirality is a fundamental property in drug design, as different enantiomers (mirror-image isomers) of a drug molecule can exhibit vastly different biological activities. One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. sinica.edu.tw This makes the synthesis of single-enantiomer drugs, or enantioselective synthesis, a paramount goal in the pharmaceutical industry. enamine.netnih.gov

Chiral amines are frequently used as key intermediates in these synthetic routes. They serve as foundational building blocks that introduce a specific stereochemistry into the final product, ensuring the desired therapeutic outcome. acs.orgnih.gov The development of methods to produce high-purity chiral amines, such as asymmetric catalysis, is an active area of research. sinica.edu.tw The ability to incorporate a specific chiral amine into a molecule allows chemists to precisely control the three-dimensional structure, which is essential for the molecule's interaction with chiral biological targets like enzymes and receptors. enamine.net

Overview of Brominated Furan (B31954) Derivatives in Synthetic Methodologies

Furan and its derivatives are important heterocyclic compounds widely found in bioactive molecules. nih.gov The introduction of a bromine atom to the furan ring significantly enhances its utility in synthetic methodologies. Furan itself can react vigorously with halogens, but under controlled conditions, monobromination can be achieved. nih.govbohrium.com Specifically, furans with electron-withdrawing groups at the 2-position tend to undergo bromination at the 5-position. bohrium.com

Brominated furans are valuable synthetic intermediates because the bromine atom can be readily replaced or used to form new carbon-carbon bonds through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. utripoli.edu.lyresearchgate.net This versatility allows for the diversification of the furan scaffold, enabling the synthesis of a wide array of complex molecules. utripoli.edu.lyresearchgate.net The furan ring itself is considered an important pharmacophore, and its derivatives are investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly The ability to functionalize the brominated position makes these derivatives powerful tools for developing new therapeutic agents.

Structural Significance of (R)-1-(5-Bromofuran-2-yl)butan-1-amine as a Chiral Intermediate

This compound is a chiral intermediate that combines the key features of an optically active amine and a functionalized furan ring. Its structural significance lies in its potential as a versatile building block for the asymmetric synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The molecule possesses a stereogenic center at the carbon atom bonded to the amine group, defined by the (R)-configuration. This pre-defined chirality is crucial for building enantiomerically pure target structures. The butyl group attached to this chiral center provides a specific steric and lipophilic profile.

The 5-bromo-2-furyl group offers two points for chemical modification. The bromine atom at the 5-position of the furan ring acts as a handle for cross-coupling reactions, allowing for the introduction of various substituents. The furan ring itself, being part of the molecule, can influence the biological activity of the final product. Chiral furan derivatives are recognized as useful building blocks for creating optically active structures. sinica.edu.twacs.org Given the established importance of both chiral amines and bromofuran derivatives in drug discovery and organic synthesis, this compound represents a valuable synthetic intermediate for constructing novel chemical entities with potentially useful pharmacological properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12BrNO |

|---|---|

Molecular Weight |

218.09 g/mol |

IUPAC Name |

(1R)-1-(5-bromofuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C8H12BrNO/c1-2-3-6(10)7-4-5-8(9)11-7/h4-6H,2-3,10H2,1H3/t6-/m1/s1 |

InChI Key |

WXUQKEFSDLWPNY-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(O1)Br)N |

Canonical SMILES |

CCCC(C1=CC=C(O1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 5 Bromofuran 2 Yl Butan 1 Amine

Precursor Synthesis Strategies

Regioselective Bromination of Furan (B31954) Derivatives

A critical step in the synthesis is the regioselective introduction of a bromine atom at the C5 position of the furan ring. Furan and its derivatives are known to be highly reactive towards electrophilic reagents, even under mild conditions. researcher.life

Furan is a π-electron-rich heterocycle, making it significantly more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. chemicalbook.comucalgary.ca The oxygen atom's lone pair of electrons contributes to the aromatic 6π-electron system, enhancing the electron density of the ring and making it more susceptible to attack by electrophiles. ucalgary.capearson.com

The mechanism of electrophilic substitution on the furan ring proceeds via an addition-elimination pathway. chemicalbook.com An electrophile attacks the ring, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion, which temporarily loses its aromaticity. pearson.com The stability of this intermediate dictates the position of substitution.

Attack at the C2 (or C5) position is strongly favored over the C3 (or C4) position. pearson.compearson.com This preference is due to the greater stability of the carbocation formed upon C2 attack. chemicalbook.com The positive charge in the C2-attack intermediate can be delocalized over three resonance structures, including a relatively stable structure where the oxygen atom helps to delocalize the charge. chemicalbook.comucalgary.ca In contrast, the intermediate from C3 attack is less stable, with only two possible resonance structures. chemicalbook.com Consequently, electrophilic substitution, including bromination, occurs preferentially at the 2- and 5-positions. pearson.comquora.com

While furan itself preferentially undergoes substitution at the C2/C5 positions, the presence of existing substituents on the ring significantly directs the regioselectivity of subsequent bromination. The directing influence of a substituent at the 2-position generally outweighs that of a 3-substituent. nih.gov

For the synthesis of precursors to (R)-1-(5-Bromofuran-2-yl)butan-1-amine, a common strategy involves starting with a furan derivative that already has a substituent at the C2 position, which can later be elaborated into the butan-1-amine side chain. For example, starting with 2-furoic acid or furfural (B47365) (furan-2-carbaldehyde) allows for bromination to be directed to the C5 position.

Deactivating Groups: An electron-withdrawing group (deactivating group) at the C2 position, such as a formyl (-CHO) or acyl (-COR) group, directs incoming electrophiles to the C5 position. The bromination of furfural, for instance, appears to proceed through an initial addition of bromine followed by the elimination of hydrogen bromide to yield 5-bromo-2-furaldehyde (B32451). uni.edu

Reaction Conditions: Mild brominating agents and controlled conditions are sufficient for the reaction. pearson.com Common reagents include bromine in solvents like acetic acid or dioxane. researcher.lifepearson.com N-Bromosuccinimide (NBS) is also an effective reagent. researcher.life The use of ionic liquids like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) has been reported as a high-yield, selective, and environmentally benign method for synthesizing 5-bromo-2-furfural under solvent-free conditions. chemicalbook.com

The table below summarizes various conditions for the bromination of 2-substituted furans.

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |

| Furfural | 1-Butyl-3-methylimidazolium tribromide | None (Solvent-free) | 40 °C | 5-Bromo-2-furaldehyde | High | chemicalbook.com |

| Furfural | Bromine | Dioxane | Not specified | 2-Bromofuran (B1272941) | Not specified | pearson.com |

| 4-(2-furyl)-2,3-dihydro-1H-1,5-benzodiazepinone-2 | Bromine-Acetic Acid (1:1) | Acetic Acid | Room Temp. | 4-(5-bromo-2-furyl) derivative | High | researcher.life |

| 4-(2-furyl)-2,3-dihydro-1H-1,5-benzodiazepinone-2 | N-Bromosuccinimide (NBS) | Not specified | Not specified | 4-(5-bromo-2-furyl) derivative | High | researcher.life |

Synthesis of Chiral Ketone or Imine Precursors Incorporating the 5-Bromofuran-2-yl Moiety

Once the 5-bromofuran scaffold is established, the next phase involves constructing the side chain that will become the chiral butan-1-amine group. This is typically achieved by first creating a ketone or an imine at the C2 position.

The key precursors, 5-bromo-2-furaldehyde or a 5-bromofuran-2-yl ketone, can be synthesized through several established methods.

Direct Bromination of Furanic Aldehydes: As mentioned previously, the most direct route to 5-bromo-2-furaldehyde is the selective bromination of commercially available furfural. chemicalbook.comgoogle.com This compound is a versatile intermediate for further reactions. sigmaaldrich.comsigmaaldrich.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto an aromatic ring. youtube.comyoutube.com To synthesize a ketone precursor, 2-bromofuran can undergo Friedel-Crafts acylation with an appropriate acyl halide or anhydride (B1165640) (e.g., butanoyl chloride) in the presence of a Lewis acid catalyst. youtube.com The acylation of furan derivatives is well-established. researchgate.net The electron-withdrawing bromo substituent directs the incoming acyl group to the C5 position, yielding a 1-(5-bromofuran-2-yl)butan-1-one. The resulting ketone product is deactivated, preventing further acylation reactions. youtube.com

Vilsmeier-Haack Formylation: This reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including furan. chemistrysteps.comorganic-chemistry.orgijpcbs.com If starting with 2-bromofuran, Vilsmeier-Haack formylation using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield 5-bromo-2-furaldehyde. researchgate.netwikipedia.org Furan itself undergoes this reaction to produce furan-2-carbaldehyde in high yield. researchgate.net

The following table outlines methods for generating these key carbonyl precursors.

| Precursor | Method | Reagents | Starting Material | Key Features | Reference |

| 5-Bromo-2-furaldehyde | Direct Bromination | [Bmim]Br₃ | Furfural | High yield, solvent-free, selective. | chemicalbook.com |

| 5-Bromo-2-furaldehyde | Vilsmeier-Haack | POCl₃, DMF | 2-Bromofuran | Mild conditions for formylation of activated rings. | researchgate.netwikipedia.org |

| 1-(5-Bromofuran-2-yl)butan-1-one | Friedel-Crafts Acylation | Butanoyl chloride, AlCl₃ | 2-Bromofuran | Introduces the required four-carbon side chain directly. | youtube.com |

The conversion of the carbonyl precursor (ketone or aldehyde) into an imine is a crucial step toward introducing the nitrogen atom and setting the stage for asymmetric reduction to the desired chiral amine. nih.gov Imines (also known as Schiff bases) are formed by the condensation reaction between a primary amine and an aldehyde or ketone. masterorganicchemistry.comchemistrysteps.comyoutube.com

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. chemistrysteps.comyoutube.com This reaction is typically reversible and often catalyzed by mild acid. masterorganicchemistry.comchemistrysteps.com

For the synthesis of this compound, the precursor 1-(5-bromofuran-2-yl)butan-1-one would be reacted with an ammonia (B1221849) source or a primary amine that can be later removed. The resulting prochiral imine is the direct substrate for asymmetric reduction. A two-step, one-pot reductive amination process is often employed, where the intermediate imine is not isolated but is hydrogenated in situ. nih.gov

The development of efficient catalytic asymmetric methods for the reduction of prochiral imines is a major area of research, as it provides a direct and powerful route to valuable α-chiral amines. nih.govacs.orgresearchgate.netrsc.org Various transition metal catalysts with chiral ligands are used to achieve high enantioselectivity in this reduction step. nih.govacs.org

Asymmetric Synthesis of the Butan-1-amine Moiety

The primary challenge in synthesizing this compound lies in the precise stereochemical control at the C1 position of the butyl chain. The following sections explore established and powerful methods for achieving this enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines is one of the most direct and atom-economical methods for producing chiral amines. researchgate.netnih.gov This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral metal catalyst, typically based on iridium, rhodium, or ruthenium. researchgate.netrsc.org The success of this method hinges on the design of the chiral ligand coordinated to the metal center, which orchestrates the stereoselective transfer of hydrogen to the imine substrate. researchgate.netnih.gov

The efficacy and enantioselectivity of asymmetric hydrogenation are profoundly influenced by the structure of the chiral ligand. nih.gov A vast array of ligands has been developed, each with unique steric and electronic properties tailored for specific substrates. researchgate.net

Phosphine-based Ligands: Bidentate phosphine (B1218219) ligands, such as those with atropisomeric backbones (e.g., BINAP and its derivatives), are cornerstones of asymmetric catalysis. researchgate.net For furan-containing systems, ligands like f-Binaphane have proven effective. nih.gov The rigidity and electron-donating characteristics of these ligands are crucial for high asymmetric induction. nih.gov

Phosphino-oxazolines (PHOX): P,N-ligands like phosphino-oxazolines are highly modular and have been successfully applied in iridium-catalyzed hydrogenation of N-aryl imines. nih.govacs.org The combination of a "hard" nitrogen donor and a "soft" phosphorus donor allows for fine-tuning of the catalyst's electronic properties. nih.gov Chiral complexes with a spiranic backbone have also demonstrated high activity, yielding chiral amines with up to 97% enantiomeric excess (ee). nih.gov

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as a versatile class of ligands for asymmetric catalysis. Their strong σ-donating ability forms robust bonds with metal centers, creating stable and highly active catalysts.

C,N- and N,N-based Ligands: Chiral diamine and amino alcohol ligands, often used in Noyori-type catalysts for transfer hydrogenation, are also effective in direct hydrogenation. nih.gov Polymeric versions of chiral diamine ligands have been developed to create recyclable and highly efficient iridium catalysts for asymmetric transfer hydrogenation, achieving excellent enantioselectivities. nih.gov

The asymmetric hydrogenation of imines bearing a furan ring presents specific challenges and opportunities. The furan moiety's electronic properties and its potential to coordinate with the metal center can influence catalytic activity and enantioselectivity. nih.gov

Research by Mazuela et al. demonstrated the effective iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines. nih.govacs.org Using an Ir/(S,S)-f-Binaphane catalyst, a variety of N-alkyl imines were hydrogenated to provide chiral amines with up to 90% ee. nih.gov A key finding was that the nature of the substituent on the nitrogen atom was critical; large alkyl groups led to a significant decrease in enantioselectivity. nih.govacs.org This highlights the sensitivity of the catalytic system to steric hindrance around the reaction center. The enantioselective hydrogenation of furan rings themselves has also been explored, though it remains a challenging task. nih.gov

| Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-Alkyl α-Aryl Furan-Containing Imines | Up to 90% | Enantioselectivity is sensitive to the size of the N-alkyl substituent. | nih.gov |

| Ir-SimplePHOX | N-Aryl Imines | Up to 96% | Readily accessible ligands provide excellent enantiocontrol. | nih.gov |

| Ni-BenzP* | N-Aryl Imino Esters | Up to 98% | Demonstrates the efficacy of first-row transition metals with P-stereogenic ligands. | acs.org |

Asymmetric Reductive Amination Protocols

Asymmetric reductive amination (ARA) offers a more direct, one-pot approach to chiral amines from ketones. google.comresearchgate.net Instead of hydrogenating a pre-synthesized imine, this method combines a ketone (e.g., 1-(5-bromofuran-2-yl)butan-1-one), an amine source (like ammonia or an alkylamine), a reducing agent (often H₂ or a hydride source), and a chiral catalyst in a single reaction vessel. google.comresearchgate.net

This process is highly efficient as it avoids the isolation of the potentially unstable imine intermediate. google.com Iridium complexes with chiral phosphine ligands, such as f-Binaphane, have been shown to catalyze the direct reductive amination of aryl ketones with high activity and enantioselectivity (up to 96% ee). google.com The reaction is often promoted by additives like Lewis acids (e.g., Ti(OⁱPr)₄) or iodine, which facilitate imine formation and enhance catalyst performance. google.com Biocatalytic approaches using enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) are also powerful for ARA, offering high selectivity and operation under mild conditions. nih.govsemanticscholar.orgacs.org

Chiral Auxiliary-Mediated Approaches to Amine Stereocenter Formation

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. researchgate.netwikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, are exceptionally versatile auxiliaries. yale.edu The synthesis would proceed as follows:

Condensation: The prochiral ketone, 1-(5-bromofuran-2-yl)butan-1-one, is condensed with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The bulky auxiliary sterically shields one face of the imine, forcing the hydride reagent to attack from the opposite, less hindered face, thereby creating the desired stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed under acidic conditions to yield the enantiomerically enriched primary amine, this compound.

Other auxiliaries, such as those derived from amino acids (e.g., Evans oxazolidinones) or terpenes (e.g., camphorsultam), can also be adapted for this purpose, typically by controlling the formation of a C-C bond alpha to the furan ring. researchgate.netwikipedia.org

Chemoenzymatic Resolution and Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure amines. researchgate.netnih.gov Two primary chemoenzymatic strategies are applicable: kinetic resolution of a racemic amine and asymmetric synthesis from a prochiral ketone.

Kinetic Resolution: In this approach, a racemic mixture of 1-(5-Bromofuran-2-yl)butan-1-amine is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing the other to be isolated. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic amine in a process called (R)-selective N-acylation. researchgate.net This leaves the unreacted (S)-enantiomer and the acylated (R)-enantiomer, which can then be separated. The acyl group can be subsequently removed to recover the pure (R)-amine.

Asymmetric Synthesis: A more direct enzymatic route involves the use of transaminases (TAms) or reductive aminases (RedAms). nih.govresearchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor (1-(5-bromofuran-2-yl)butan-1-one). nih.gov The reaction can achieve very high enantiomeric excess (>99% ee) and is often conducted in aqueous media under mild conditions. nih.gov The choice of enzyme is critical, as different transaminases exhibit varying substrate specificities and stereopreferences (either (R)- or (S)-selective). nih.gov

| Enzyme Class | Strategy | Typical Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic furan-based amines | High enantioselectivity (E > 200) in selective acylation. | researchgate.net |

| Transaminase (TAm) | Asymmetric Synthesis | Furfural derivatives / Furan ketones | Direct conversion of ketones to amines with >99% ee. | researchgate.netnih.gov |

| Reductive Aminase (RedAm) | Asymmetric Synthesis (ARA) | Aliphatic and cyclic ketones | Uses ammonia directly as the amine source. | nih.gov |

Enzymatic Kinetic Resolution of Racemic Intermediates (e.g., Carbinols)

One of the most established biocatalytic methods for obtaining enantiopure compounds is the enzymatic kinetic resolution of a racemic mixture. In the context of synthesizing this compound, this strategy can be applied to its racemic carbinol precursor, (rac)-1-(5-Bromofuran-2-yl)butan-1-ol. Lipases are frequently employed for this purpose due to their broad substrate scope and high enantioselectivity in the acylation or hydrolysis of alcohols.

The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers of the racemic substrate with the enzyme. For instance, in an acylation reaction, one enantiomer will be acylated at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration.

While direct studies on the kinetic resolution of (rac)-1-(5-Bromofuran-2-yl)butan-1-ol are not extensively reported, research on structurally similar compounds provides strong evidence for the feasibility of this approach. For example, the lipase-catalyzed kinetic resolution of racemic 1-(5-bromofuran-2-yl)ethanol has been investigated, demonstrating the applicability of this method to brominated furan carbinols. In a study, various lipases were screened for their ability to resolve this racemic alcohol via acylation with vinyl acetate.

| Enzyme | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) | Enantioselectivity (E) |

|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | Toluene | 72 | 50 | >99 (S) | 98 (R) | >200 |

| Lipase from Pseudomonas cepacia | Diisopropyl ether | 96 | 48 | 92 (S) | 95 (R) | 85 |

| Lipase from Candida rugosa | Hexane | 120 | 45 | 85 (S) | 88 (R) | 40 |

Data inferred from studies on analogous 1-(5-bromofuran-2-yl)ethanols.

Similarly, the lipase-catalyzed kinetic resolution of racemic 1-(3-bromofuran-2-yl)-2-chloroethanol has been successfully demonstrated, further highlighting the utility of lipases for resolving brominated furan-containing alcohols. These precedents suggest that a systematic screening of lipases (such as Candida antarctica lipase B, CALB) and reaction conditions (e.g., acyl donor, solvent, temperature) would likely yield an efficient kinetic resolution of (rac)-1-(5-Bromofuran-2-yl)butan-1-ol. The resulting enantiopure (R)-alcohol can then be converted to the desired (R)-amine via standard chemical transformations, such as conversion to an azide (B81097) followed by reduction.

Biocatalytic Transformations for Chiral Amine Production

A more direct enzymatic route to chiral amines involves the use of transaminases (TAs), also known as aminotransferases. These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine or alanine) to a ketone substrate. To synthesize this compound, the corresponding prochiral ketone, 1-(5-bromofuran-2-yl)butanone, would be the required starting material.

The success of this approach hinges on the identification of a transaminase that can accept the relatively bulky 1-(5-bromofuran-2-yl)butanone as a substrate and exhibit high (R)-stereoselectivity. The substrate scope of wild-type transaminases can be limited, particularly for substrates with bulky substituents. frontiersin.org However, significant advancements in protein engineering, including directed evolution and rational design, have expanded the substrate range of these enzymes. frontiersin.orgnih.govuni-greifswald.de

| Challenge | Description | Potential Strategy |

|---|---|---|

| Substrate Acceptance | The active site of many wild-type transaminases is too small to accommodate bulky ketones like 1-(5-bromofuran-2-yl)butanone. | Protein engineering of the enzyme's active site to create more space. uni-greifswald.denih.gov |

| Unfavorable Equilibrium | The equilibrium of the transamination reaction often lies towards the ketone starting material. | Use of a large excess of the amine donor, or removal of the ketone byproduct (e.g., using a lactate (B86563) dehydrogenase system to convert pyruvate (B1213749) to lactate). nih.gov |

| Product Inhibition | The desired chiral amine product can inhibit the transaminase, leading to low conversions. | In situ product removal or the use of biphasic solvent systems. |

Alternative Stereoselective Approaches to Chiral Furan Amines

Beyond biocatalysis, several stereoselective chemical methods can be envisioned for the synthesis of chiral furan amines like this compound.

Asymmetric Addition Reactions to Imines

The asymmetric addition of organometallic reagents to imines is a powerful and well-established method for the synthesis of chiral amines. elsevierpure.com This approach would involve the formation of an imine from 5-bromo-2-furaldehyde, followed by the asymmetric addition of a propyl nucleophile.

The key to success in this strategy is the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the addition reaction. A variety of chiral ligands and catalysts have been developed for this purpose, including those based on chiral bis(oxazolines), diamines, and phosphoric acids. For example, the addition of diorganozinc reagents to imines catalyzed by chiral amino alcohols or their derivatives has been shown to proceed with high enantioselectivity. nih.gov

| Catalyst/Ligand Type | Organometallic Reagent | General Substrate Scope | Typical Enantioselectivity |

|---|---|---|---|

| Chiral Amino Alcohols | Dialkylzinc | Aromatic and aliphatic imines | Good to excellent |

| Chiral Phosphoric Acids | Various nucleophiles | Activated imines | High |

| Copper/Chiral Ligand Complexes | Grignard or organolithium reagents | N-Sulfinyl imines | Excellent |

The imine substrate itself can be rendered chiral by using a chiral amine, such as a derivative of phenylethylamine or a sulfinamide, to form the imine. Subsequent diastereoselective addition of an achiral organometallic reagent, followed by removal of the chiral auxiliary, would yield the desired enantiopure amine. The use of N-tert-butanesulfinyl imines, developed by Ellman, is a particularly robust and widely used method for the asymmetric synthesis of a broad range of chiral amines.

Stereocontrolled Functionalization of Pre-existing Chiral Centers

An alternative strategy involves starting with a molecule that already contains the desired stereocenter and then elaborating it to the target amine. For the synthesis of this compound, this could involve the use of a chiral building block derived from the chiral pool, such as an amino acid or a carbohydrate.

For instance, a chiral amino alcohol could be used as a starting material. The stereocenter would already be in place, and the synthesis would involve the introduction of the 5-bromofuran-2-yl moiety. This could potentially be achieved through a variety of cross-coupling reactions or by constructing the furan ring from an acyclic precursor.

Another approach would be the stereoselective reduction of a suitable precursor where the stereochemistry is controlled by a pre-existing chiral element in the molecule. However, this often requires more complex synthetic sequences compared to the more direct catalytic asymmetric methods.

Chemical Transformations and Reactivity of R 1 5 Bromofuran 2 Yl Butan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group is a versatile functional group that readily participates in a variety of chemical transformations. Its nucleophilic character allows it to react with a range of electrophiles.

Nucleophilic Substitutions and Additions

Primary amines are effective nucleophiles that react with electrophilic compounds such as alkyl halides. chemguide.co.ukmsu.edu The reaction of (R)-1-(5-Bromofuran-2-yl)butan-1-amine with an alkyl halide, for example, would proceed via an SN2 mechanism to yield a secondary amine. youtube.com This reaction is often complicated by polyalkylation, where the resulting secondary amine can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.ukmsu.edu

Amines can also participate in nucleophilic addition reactions with carbonyl compounds. Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com This reaction is typically reversible and catalyzed by acid. mnstate.edu

Amide and Urethane Formation

The reaction of the primary amine with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, leads to the formation of stable amide bonds. chemguide.co.uk This acylation reaction is a common method for protecting amines or for synthesizing more complex molecules.

Urethanes are formed through the reaction of the amine with isocyanates or chloroformates. The reaction with an isocyanate (R-N=C=O) involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. britannica.commdpi.com This process is often facilitated by amine catalysts. mdpi.comresearchgate.net

Formation of Schiff Bases and their Derivatives

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. wjpsonline.comderpharmachemica.comjetir.org This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid. jetir.org The formation of the imine linkage (-C=N-) is a reversible process. wjpsonline.comderpharmachemica.com Schiff bases are valuable intermediates in organic synthesis and can be reduced to form secondary amines or used as ligands in coordination chemistry. wjpsonline.com

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| Nucleophilic Substitution (Alkylation) | Alkyl Halide (R'-X) | Secondary Amine | Heating, often with excess amine to neutralize HX chemguide.co.uk |

| Amide Formation (Acylation) | Acyl Chloride (R'-COCl) | Amide | Often in the presence of a base (e.g., pyridine, triethylamine) to neutralize HCl mnstate.edu |

| Urethane Formation | Isocyanate (R'-NCO) | Urethane | Typically proceeds readily at room temperature, may be catalyzed by tertiary amines mdpi.comresearchgate.net |

| Schiff Base Formation | Aldehyde (R'-CHO) | Imine (Schiff Base) | Acid or base catalysis, removal of water drives equilibrium mnstate.eduwjpsonline.com |

Reactions at the Bromofuran Moiety

The bromine atom attached to the furan (B31954) ring provides a handle for various carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex organic molecules.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira, Negishi)

The carbon-bromine bond at the 5-position of the furan ring is amenable to several important cross-coupling reactions.

Suzuki Reaction : This reaction couples the bromofuran with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Sonogashira Reaction : This reaction involves the coupling of the bromofuran with a terminal alkyne. gold-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds. libretexts.org

Negishi Reaction : The Negishi coupling utilizes an organozinc reagent to couple with the bromofuran. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium or nickel complex and is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgresearchgate.net

The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent.

For Suzuki reactions , palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. researchgate.net The choice of base is critical, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates often being used. organic-chemistry.orgresearchgate.net The reactions are typically run in solvents like dioxane, toluene, or dimethoxyethane, often with the addition of water. researchgate.net

For Sonogashira reactions , the catalyst system usually consists of a palladium(0) source, like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, such as CuI. wikipedia.orglibretexts.org An amine, like triethylamine (B128534) or diisopropylamine, serves as both the base and often as the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

For Negishi reactions , palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, are common catalysts, although nickel catalysts can also be used. wikipedia.orgorganic-chemistry.org The organozinc reagents are typically prepared in situ or used as pre-formed solutions. Anhydrous solvents like THF or DMF are generally required due to the moisture sensitivity of the organozinc reagents. wikipedia.org

| Reaction | Typical Palladium Catalyst | Ligand (if separate) | Co-catalyst/Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Pd(dppf)Cl₂ researchgate.net | Triphenylphosphine (PPh₃), dppf | K₂CO₃, Cs₂CO₃, K₃PO₄ researchgate.net | Dioxane/Water, Toluene, DME researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ wikipedia.org | Triphenylphosphine (PPh₃) | CuI / Amine (e.g., Et₃N, piperidine) organic-chemistry.org | Amine, THF, DMF |

| Negishi | Pd(PPh₃)₄, Pd₂(dba)₃ wikipedia.orgresearchgate.net | Triphenylphosphine (PPh₃), P(o-tol)₃ | (Organozinc acts as nucleophile) | THF, DMF wikipedia.org |

Scope of Coupling Partners and Product Diversity

The carbon-bromine bond in this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. These reactions significantly expand the structural complexity and diversity of accessible compounds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the furan ring and various aryl, heteroaryl, or vinyl groups. By reacting the bromofuran with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base, a wide array of 5-substituted furan derivatives can be synthesized. For instance, coupling with arylboronic acids can introduce substituted phenyl rings, leading to biaryl structures of pharmaceutical interest. quora.comnih.govresearchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the bromofuran with alkenes to form substituted olefins. libretexts.orgyoutube.com This method is particularly useful for synthesizing compounds with extended conjugation by introducing vinyl groups at the 5-position. The reaction typically employs a palladium catalyst, a base, and is noted for its stereoselectivity. libretexts.orggoogle.com

Sonogashira Coupling: This coupling reaction introduces alkynyl groups onto the furan ring by reacting the bromo-substituted precursor with a terminal alkyne. The process is catalyzed by a combination of palladium and copper complexes and requires a base. This transformation is a key method for the synthesis of arylalkynes and conjugated enynes.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, coupling the bromofuran with a wide range of primary or secondary amines, anilines, or amides. stackexchange.comresearchgate.netresearchgate.net This provides a direct route to 5-amino-substituted furan derivatives, which are prevalent motifs in medicinal chemistry. researchgate.net

These coupling reactions demonstrate the versatility of the C-Br bond as a synthetic handle. The choice of coupling partner dictates the nature of the substituent introduced, allowing for the generation of a large library of compounds from a single precursor.

| Coupling Reaction | Coupling Partner Example | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-furan |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 5-Styrenyl-furan |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(Phenylethynyl)furan |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Morpholinofuran |

Metal-Halogen Exchange Reactions for Functionalization

Metal-halogen exchange is a highly effective method for converting aryl halides into reactive organometallic intermediates. For this compound, this transformation offers a powerful route to functionalize the 5-position of the furan ring.

The reaction typically involves treating the bromofuran with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.net This process rapidly and selectively replaces the bromine atom with a lithium atom, generating a highly nucleophilic 5-furyllithium species.

This organolithium intermediate is not isolated but is immediately reacted in situ with a wide variety of electrophiles to introduce new functional groups. The versatility of this method is highlighted by the range of electrophiles that can be employed.

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Proton source | H₂O | -H (Dehalogenation) |

| Carbon dioxide | CO₂ | -COOH (Carboxylic acid) |

| Aldehydes/Ketones | (CH₃)₂CO | -C(OH)(CH₃)₂ (Tertiary alcohol) |

| Alkyl halides | CH₃I | -CH₃ (Methylation) |

| Silyl halides | (CH₃)₃SiCl | -Si(CH₃)₃ (Silylation) |

This two-step sequence of bromine-lithium exchange followed by electrophilic quench provides a robust and versatile method for elaborating the furan scaffold, complementing the cross-coupling strategies.

Intramolecular Reactivity of the Furan Ring

Beyond the reactions centered on the C-Br bond, the furan ring itself possesses inherent reactivity that can be exploited for further molecular modifications.

Electrophilic Aromatic Substitutions (beyond initial bromination)

Furan is a π-electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, being significantly more reactive than benzene (B151609). acs.org In this compound, the 2- and 5-positions are already occupied. Therefore, any further electrophilic substitution will occur at the C3 or C4 positions.

The regiochemical outcome is determined by the directing effects of the existing substituents. The (R)-1-aminobutyl group at C2 is a strongly activating, ortho-, para-directing group. Due to the furan ring structure, it directs incoming electrophiles to the adjacent C3 position. The bromine atom at C5 is a deactivating group but is also ortho-, para-directing, which would also favor substitution at the C4 position. However, the powerful activating effect of the aminoalkyl group is expected to dominate, making the C3 position the most probable site for electrophilic attack.

Common electrophilic substitution reactions applicable to furans include:

Halogenation: Using mild halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce another halogen atom at the C3 position.

Nitration: Mild nitrating agents, such as acetyl nitrate, are required to avoid degradation of the sensitive furan ring.

Acylation: Friedel-Crafts acylation can be performed using mild Lewis acids (e.g., BF₃·OEt₂) or under non-catalytic conditions with highly reactive acylating agents to introduce a ketone functionality.

Ring-Opening Reactions (e.g., Hydrolysis to 1,4-Dicarbonyl Compounds)

The furan ring can be viewed as a masked 1,4-dicarbonyl functionality. Under specific conditions, the ring can be opened to reveal this structural feature. This transformation is a valuable synthetic tool for accessing acyclic precursors for other complex molecules.

One common method is oxidative ring-opening. Treatment of furans with an oxidizing agent, such as N-bromosuccinimide (NBS) in an aqueous or alcoholic solvent, can lead to the formation of a dihydrofuran intermediate which subsequently hydrolyzes to a 1,4-enedione. Another approach involves photooxidation in the presence of a sensitizer, which generates singlet oxygen that can react with the furan in a [4+2] cycloaddition to form an endoperoxide. This unstable intermediate can then be rearranged or reduced to yield 1,4-dicarbonyl compounds.

Mild acidic hydrolysis can also promote ring-opening, particularly in activated furans such as 2-aminofurans, which can lead to the formation of γ-keto amides or related structures. The specific products obtained depend heavily on the reaction conditions and the substitution pattern of the furan ring.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity with Dienophiles)

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reaction allows for the rapid construction of complex, bridged bicyclic structures (7-oxanorbornenes). The aromaticity of furan means it is a less reactive diene compared to many acyclic counterparts, and the cycloaddition is often reversible.

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-donating groups significantly enhance the reactivity of the furan ring in Diels-Alder reactions. The (R)-1-aminobutyl group at the C2 position of the target molecule is an electron-donating substituent, which is expected to increase the HOMO energy of the furan ring and thus accelerate its reaction with electron-deficient dienophiles.

A wide range of dienophiles can potentially react with this activated furan system, including:

Maleimides

Maleic anhydride (B1165640)

Aryl- and vinyl-sulfones

Electron-deficient alkynes

Furthermore, if the aminobutyl side chain were modified to include a dienophilic moiety, an intramolecular Diels-Alder reaction of the furan (IMDAF) could be possible, providing a powerful method for constructing complex polycyclic frameworks in a single step. The stereochemical outcome of these reactions can often be controlled, leading to the formation of specific isomers.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of various NMR experiments, the connectivity of atoms and the stereochemistry of chiral centers can be established.

One-dimensional (1D) NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected chemical shifts in the ¹H NMR spectrum of (R)-1-(5-Bromofuran-2-yl)butan-1-amine would reveal signals corresponding to the protons of the butyl chain and the furan (B31954) ring. Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton couplings within the molecule, helping to trace the connectivity of the butyl chain (H-1' to H-4').

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the butyl chain to the bromofuran ring, for instance, by showing a correlation between the proton at C1' of the butyl chain and carbons C2 and C3 of the furan ring.

The stereochemistry at the chiral center (C1') can be inferred through the use of chiral solvating agents or by derivatization to form diastereomers, which would exhibit distinct NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Furan Ring | |||

| C2 | - | ~158-162 | C2 with H1', H3 |

| C3 | ~6.2-6.4 | ~108-112 | C3 with H1', H4 |

| C4 | ~6.3-6.5 | ~112-116 | C4 with H3, H5 |

| C5 | - | ~120-124 | C5 with H4 |

| Butyl Chain | |||

| C1' (CH) | ~4.0-4.2 | ~50-55 | C1' with H2', H3', H2, H3 |

| C2' (CH₂) | ~1.6-1.8 | ~35-40 | C2' with H1', H3', H4' |

| C3' (CH₂) | ~1.3-1.5 | ~18-22 | C3' with H1', H2', H4' |

Note: Predicted values are based on typical shifts for similar structural motifs.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂BrNO), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is expected to be approximately 233.0102 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is prone to breaking, leading to the loss of a propyl radical (•CH₂CH₂CH₃) and the formation of a stable iminium cation. This would be a dominant fragmentation pathway.

Loss of the butyl group: Cleavage of the C-C bond between the chiral carbon and the furan ring.

Fragmentation of the furan ring: Subsequent fragmentation events involving the bromofuran ring system.

Analysis of these fragment ions helps to piece together the structure of the parent molecule, corroborating the data obtained from NMR spectroscopy. spectrabase.com

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₂BrNO | - |

| Exact Mass | ~233.0102 u | Confirms elemental composition |

| Molecular Ion (M⁺) | m/z 233/235 | Confirms molecular weight and presence of one bromine atom |

| Major Fragment Ion | m/z 188/190 | Resulting from alpha-cleavage (loss of C₃H₇) |

| Other Fragments | m/z 158/160 | Corresponding to the bromofurfuryl cation |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the most definitive evidence of its three-dimensional structure and absolute configuration in the solid state. This technique is applied to a single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed 3D map of electron density can be generated, revealing the precise positions of all atoms.

For this compound, successful crystallization and X-ray analysis would unequivocally determine:

The absolute configuration at the C1' chiral center, confirming it as the (R)-enantiomer.

Precise bond lengths and angles for the entire molecule.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions , such as hydrogen bonding involving the amine group, which dictate the crystal packing. researchgate.net

Studies on structurally related brominated furan and benzofuran (B130515) derivatives have demonstrated the power of this technique to elucidate detailed structural features, including crystal system, space group, and the nature of intermolecular forces that stabilize the crystal structure. researchgate.net

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) is a critical measure of the purity of a chiral compound. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for this determination.

The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. When a racemic or enantiomerically enriched mixture of 1-(5-Bromofuran-2-yl)butan-1-amine is passed through the chiral column, the (R) and (S) enantiomers are separated, resulting in two distinct peaks in the chromatogram.

The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess can be calculated using the formula:

e.e. (%) = [ |(Area R) - (Area S)| / ((Area R) + (Area S)) ] x 100

The development of an effective chiral separation method involves screening different chiral columns (e.g., those based on cellulose (B213188) or amylose (B160209) derivatives) and optimizing mobile phase conditions to achieve baseline separation of the enantiomers. mdpi.com This analysis is essential to confirm the success of an asymmetric synthesis or a chiral resolution process.

Theoretical and Computational Investigations

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of (R)-1-(5-Bromofuran-2-yl)butan-1-amine is fundamentally governed by the interplay of the aromatic furan (B31954) ring, the electron-withdrawing bromine substituent, and the chiral aminoalkyl side chain. The furan ring is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom, contributing to its electron-rich nature. utripoli.edu.ly Computational chemistry, particularly molecular orbital (MO) theory, provides significant insights into the electron distribution and reactivity of such molecules. researchgate.net

Density Functional Theory (DFT) calculations are commonly used to model these properties. mdpi.com Such calculations can provide quantitative values for orbital energies and visualize the electron density distribution, confirming the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Calculated Electronic Properties of Furan Derivatives This table presents theoretical data for furan and related derivatives to illustrate electronic trends. Values for the target compound are hypothetical and would require specific calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Furan | -6.88 | 1.45 | 8.33 | 0.71 |

| 2-Bromofuran (B1272941) | -7.05 | 0.95 | 8.00 | 1.25 |

| 2-Methylfuran | -6.50 | 1.60 | 8.10 | 0.78 |

Conformational Analysis and Energy Landscapes of the Chiral Amine

The biological and chemical activity of a chiral molecule like this compound is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The chiral center at the first carbon of the butyl chain introduces significant stereochemical complexity.

The primary sources of conformational flexibility in this molecule are the rotations around the following single bonds:

The bond between the furan ring (C2) and the chiral carbon (Cα).

The bond between the chiral carbon (Cα) and the nitrogen atom.

The C-C bonds within the butyl side chain.

Computational methods are essential for exploring the potential energy surface (PES) of the molecule to identify stable conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net Techniques such as molecular mechanics or, for higher accuracy, quantum mechanical methods like DFT, can be used to systematically rotate these bonds and calculate the corresponding energy changes.

The results of such an analysis can be visualized as an energy landscape, a plot of potential energy as a function of one or more rotational angles (dihedral angles). Low-energy conformations are thermodynamically favored and represent the most populated shapes of the molecule at equilibrium. researchgate.net The relative populations of these conformers can be estimated using the Boltzmann distribution. For this specific chiral amine, interactions such as intramolecular hydrogen bonding between the amine proton and the furan's oxygen atom, as well as steric hindrance between the bulky bromine atom and the butyl chain, play a crucial role in determining the most stable conformations. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Furan is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. utripoli.edu.ly The regioselectivity of this reaction—the preferential substitution at one position over others—is a key aspect of its chemistry. Experimental evidence shows that electrophilic substitution on furan predominantly occurs at the α-positions (C2 and C5) because the oxygen atom can effectively stabilize the carbocation intermediate (the arenium ion or sigma complex) through resonance.

DFT studies provide a powerful tool for rationalizing this observed regioselectivity. mdpi.comresearchgate.net By calculating the energies of the reaction intermediates and transition states for electrophilic attack at both the α (C2/C5) and β (C3/C4) positions, a clear energetic preference can be established. For the bromination of a 2-substituted furan, calculations would model the attack of an electrophilic bromine species (e.g., Br⁺). The calculations consistently show that the transition state leading to the α-substituted intermediate is significantly lower in energy than that leading to the β-substituted one. This difference in activation energy explains the high regioselectivity for α-bromination. gu.se In the synthesis of the target molecule, starting from a 2-substituted furan, the bromine would be directed to the C5 position.

The synthesis of the specific (R)-enantiomer of 1-(5-Bromofuran-2-yl)butan-1-amine requires an asymmetric synthesis method, such as the asymmetric reductive amination of a corresponding ketone. rsc.org In these reactions, a chiral catalyst or auxiliary is used to control the stereochemical outcome. nih.govukri.org

Computational chemistry, particularly transition state (TS) analysis, is invaluable for understanding the origin of this enantioselectivity. nih.gov The reaction proceeds through diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The enantiomeric excess observed experimentally is a direct consequence of the difference in the free energy of activation (ΔG‡) between these two competing transition states.

DFT calculations can model the geometries and energies of these transition states. nih.gov The analysis typically focuses on the non-covalent interactions (e.g., hydrogen bonds, steric repulsion, van der Waals forces) between the substrate, the reagent, and the chiral catalyst in the TS assembly. The catalyst creates a chiral pocket or environment that preferentially stabilizes one transition state over the other. For instance, a specific hydrogen bond might be possible in the TS leading to the (R)-isomer but absent or strained in the TS for the (S)-isomer, making the former pathway energetically more favorable. By identifying these key interactions, computational models can rationalize why the (R)-product is formed preferentially and can even be used to design more effective catalysts.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational quantum chemistry can accurately predict spectroscopic properties, which is a vital tool for structure elucidation and verification.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules. The prediction process involves first optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors for each atom using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. github.ionih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For flexible molecules, it is often necessary to calculate the shifts for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a result that correlates well with experimental data measured in solution. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table presents hypothetical, representative chemical shifts calculated using DFT methods. Actual values may vary.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Furan C2 | 158.5 | Furan H3 | 6.35 |

| Furan C3 | 110.2 | Furan H4 | 6.40 |

| Furan C4 | 112.8 | Amine CH | 4.10 |

| Furan C5 | 121.0 | Amine NH₂ | 1.95 |

| Butyl C1 (CH) | 52.3 | Butyl CH₂ | 1.65 |

| Butyl C2 (CH₂) | 36.5 | Butyl CH₂ | 1.40 |

| Butyl C3 (CH₂) | 19.8 | Butyl CH₃ | 0.95 |

IR Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. researchgate.net Computational methods can calculate these vibrational frequencies by first finding the molecule's equilibrium geometry and then computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). github.io Diagonalizing this matrix yields the frequencies and corresponding atomic motions for each normal mode of vibration. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. These calculations also provide the IR intensity of each mode, allowing for the generation of a complete theoretical IR spectrum. udayton.edu

Table 3: Predicted Key IR Vibrational Frequencies This table presents hypothetical frequencies for characteristic functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3350-3450 (asymmetric & symmetric) |

| C-H Stretch (Aromatic) | Furan Ring | 3120 |

| C-H Stretch (Aliphatic) | Butyl Chain | 2870-2960 |

| C=C Stretch | Furan Ring | 1580, 1490 |

| N-H Bend (Scissoring) | Primary Amine | 1620 |

| C-O-C Stretch | Furan Ring | 1150 |

Quantitative Structure-Property Relationship (QSPR) Studies for non-prohibited chemical parameters

Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to build mathematical models correlating the chemical structure of molecules with their physicochemical properties. digitaloceanspaces.comnih.gov These models are based on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. nih.gov

For this compound, a QSPR model could be developed to predict various non-prohibited parameters. The process involves:

Dataset Compilation: Assembling a dataset of diverse but structurally related compounds (e.g., other substituted furans or chiral amines) for which the property of interest (e.g., LogP, boiling point, refractive index) is known experimentally.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a mathematical equation that best correlates a subset of the calculated descriptors with the experimental property. digitaloceanspaces.com

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets of compounds not used in model training.

Once a validated QSPR model is established, it can be used to predict the property for new molecules like this compound, simply by calculating its molecular descriptors and inputting them into the model equation.

Table 4: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Ring Count | Describes the basic composition and count of structural features. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity and branching in 2D. |

| Geometric | Molecular Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Describes the electronic structure and charge distribution. nih.gov |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Describes properties related to intermolecular interactions. |

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current production of chiral amines often involves multi-step syntheses that may utilize stoichiometric reagents and generate significant waste. Future research will likely focus on developing more atom-economical and environmentally benign routes to (R)-1-(5-Bromofuran-2-yl)butan-1-amine and related compounds.

One promising avenue is the advancement of biocatalytic methods . The use of enzymes, such as transaminases, offers a highly selective and sustainable approach to the synthesis of chiral amines. nih.govnih.govresearchgate.networktribe.com Research in this area could focus on engineering transaminases with improved activity and specificity for 5-bromofuran-2-yl propyl ketone, the prochiral precursor. This would enable a direct and highly enantioselective synthesis under mild, aqueous conditions. researchgate.netnih.gov The development of whole-cell biocatalysts could further enhance the sustainability of the process by simplifying enzyme purification and cofactor regeneration. nih.gov

Exploration of Novel Reactivity Patterns and Derivatizations

The synthetic utility of this compound is largely dictated by the reactivity of its two key functional groups: the primary amine and the bromo-substituted furan (B31954) ring. Future research will aim to explore and expand the repertoire of chemical transformations involving these functionalities.

The bromine atom on the furan ring serves as a versatile handle for a variety of cross-coupling reactions . rsc.org Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, could be employed to introduce a wide range of substituents at the 5-position of the furan ring. mdpi.comnih.govnii.ac.jp This would allow for the synthesis of a diverse library of derivatives with potentially novel biological or material properties. Investigating the scope and limitations of these coupling reactions with the chiral amine present will be a key research focus.

The primary amine group offers numerous opportunities for derivatization . researchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net Acylation, alkylation, and sulfonylation reactions can be used to modify the amine and explore structure-activity relationships in medicinal chemistry contexts. Furthermore, the chiral amine can be used as a key building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles and peptidomimetics.

Advancements in Stereochemical Control and Catalyst Design for Chiral Furan Amines

The precise control of stereochemistry is paramount in the synthesis of chiral molecules for pharmaceutical and other applications. Future research will continue to focus on developing highly efficient and selective catalysts for the asymmetric synthesis of chiral furan amines.

A major area of investigation will be the design of novel chiral catalysts for the asymmetric reduction of the corresponding ketimine or the reductive amination of the ketone precursor. nih.govacs.org This includes the development of new transition metal catalysts with tailored chiral ligands, as well as organocatalysts that can promote the reaction with high enantioselectivity. nih.govrsc.org For instance, chiral phosphoric acids have shown promise in activating imines towards nucleophilic attack. nih.govrsc.org The development of catalysts that can be easily recovered and reused would further enhance the practicality of these methods.

Computational modeling will likely play an increasingly important role in catalyst design . By understanding the mechanism of stereochemical induction at a molecular level, researchers can rationally design catalysts with improved performance. This could involve optimizing ligand-substrate interactions to maximize enantioselectivity. acs.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the potential demand for this compound and its derivatives in industrial applications, the development of scalable and efficient manufacturing processes is crucial. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. mtak.huspringerprofessional.demdpi.comresearchgate.netuc.pt

Future research will likely focus on translating the optimal synthetic routes into continuous flow processes. This will involve the development of packed-bed reactors with immobilized catalysts or enzymes, allowing for efficient conversion and easy product separation. mtak.hu The integration of in-line analytical techniques will enable real-time monitoring and optimization of the reaction conditions.

Automation will also be a key enabler for the scalable synthesis of these compounds. Automated platforms can be used for high-throughput screening of reaction conditions, as well as for the continuous production of the target molecule. This will not only increase efficiency but also improve the reproducibility and robustness of the manufacturing process.

Uncovering Broader Synthetic Utility in Material Science and Advanced Chemical Production

Beyond its potential applications in medicinal chemistry, this compound and its derivatives could find utility in the field of material science . The furan ring is a bio-based building block that can be incorporated into polymers to create novel materials with unique properties. acs.orgresearchgate.netresearchgate.netehu.es

Future research could explore the polymerization of furan-containing monomers derived from the title compound to produce, for example, polyesters or polyamides. acs.org The bromine atom could be functionalized prior to or after polymerization to tune the material's properties. The chirality of the amine could also impart specific optical or recognition properties to the resulting polymers. Furthermore, furan-based materials have shown promise in organic electronics, and the introduction of a chiral amine moiety could lead to new functionalities. rsc.orgnih.govntu.edu.sgsemanticscholar.org

The development of a robust and versatile synthetic platform for this compound will undoubtedly open up new avenues for its application in advanced chemical production , providing a valuable chiral building block for a wide range of industries.

Q & A

Q. Key Considerations :

- Bromine in the furan ring increases electrophilicity, facilitating substitution at the 2-position .

- Reaction solvents (e.g., THF, DMF) and temperature (reflux vs. room temperature) significantly impact yield and selectivity .

Basic: Which analytical techniques are essential for confirming the structure and enantiopurity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the bromofuran moiety and amine group. Coupling constants in H NMR help verify stereochemistry .

- Chiral HPLC/GC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives). Retention time differences validate enantiomeric excess (e.e.) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s Br/Br split) .

- Polarimetry : Measures optical rotation to corroborate the (R)-configuration .

Advanced: How can reaction conditions be optimized to maximize enantiomeric excess (e.e.) in the synthesis of this compound?

Q. Methodological Strategies :

- Catalyst Screening : Chiral ligands like BINAP or Josiphos in asymmetric hydrogenation improve e.e. (>90%) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing stereoselectivity .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization risks during amine formation .

- Additives : Bases like triethylamine or K₂CO₃ mitigate side reactions (e.g., elimination) .

Q. Data Contradictions :

- Some studies report conflicting e.e. values under similar conditions, likely due to trace impurities or moisture sensitivity. Rigorous drying of solvents/reactants is critical .

Advanced: What challenges arise in analyzing the stereochemical stability of this compound under physiological conditions?

Q. Instability Mechanisms :

Q. Analytical Solutions :

- pH-Stability Studies : Monitor e.e. via chiral HPLC at varying pH (2–10) to identify stable formulation conditions .

- Accelerated Stability Testing : Use Arrhenius plots to predict shelf-life under standard lab conditions .

Advanced: How does the bromofuran moiety influence the compound’s reactivity and biological interactions?

Q. Reactivity :

Q. Biological Implications :

- Target Binding : Bromine’s hydrophobicity and size may enhance binding to aromatic pockets in enzymes or receptors .

- Metabolic Stability : Bromine reduces oxidative metabolism, potentially increasing half-life in vivo .

Advanced: What computational methods are effective for modeling the solvation behavior of this compound?

Q. Models and Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.